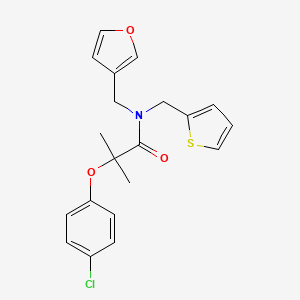

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide

Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group at the 2-position and two distinct heteroaromatic moieties: a furan-3-ylmethyl and a thiophen-2-ylmethyl group attached to the nitrogen atoms.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-10-24-14-15)13-18-4-3-11-26-18/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRXNPNWAPCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structural uniqueness, characterized by the presence of chlorophenoxy, furan, and thiophene moieties, suggests a variety of interactions with biological targets.

This compound can be described by the following chemical formula:

Structural Features

- Chlorophenoxy Group : Known for its herbicidal properties, it may also influence biological activity through enzyme modulation.

- Furan and Thiophene Rings : These heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.

- Introduction of Furan and Thiophene Groups : Achieved through palladium-catalyzed cross-coupling reactions.

- Formation of Propanamide Backbone : Finalized through amide bond formation using thionyl chloride and triethylamine.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with furan and thiophene rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5a | S. aureus | 8.34 |

| 5g | E. coli | 8.97 |

| 5p | P. aeruginosa | 9.24 |

These results suggest that the target compound may also exhibit similar antimicrobial activity, warranting further investigation into its efficacy .

Anticancer Potential

The compound's ability to interfere with cellular processes such as DNA replication and protein synthesis positions it as a candidate for anticancer research. Preliminary studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

The biological activity of this compound may involve:

- Enzyme Binding : Interaction with specific enzymes or receptors, leading to altered enzymatic activity.

- Disruption of Cellular Processes : Potentially inhibiting key processes such as cell division or metabolic pathways associated with pathogen survival or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study involving structurally similar compounds demonstrated significant antibacterial activity against multiple strains, suggesting that the target compound could possess comparable properties.

- Cytotoxicity Assessments : In vitro studies on related compounds showcased low hemolytic activity, indicating a favorable safety profile which is crucial for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Impact on Molecular Weight :

- The target compound (376.87 g/mol) has a higher molecular weight than simpler analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (279.68 g/mol) due to its heteroaromatic substituents .

- Thiadiazole-containing analogs (e.g., Y030-7660, 365.76 g/mol) demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) can reduce molecular weight while enhancing target affinity .

Synthetic Routes :

- The Schotten-Baumann reaction is commonly employed for amide bond formation in analogs like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide . For the target compound, a stepwise synthesis may be required to accommodate two distinct amines.

Biological Relevance: Fentanyl analogs (e.g., para-chloroisobutyryl fentanyl) highlight the propanamide scaffold's versatility in drug design, though the target compound’s heteroaromatic groups may steer activity toward non-opioid targets .

Research Tools and Methodologies

- Structural Analysis : SHELX programs (SHELXL, SHELXS) are widely used for small-molecule crystallography, as seen in the refinement of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide .

- Visualization and Interaction Studies : The Mercury software aids in analyzing intermolecular interactions and packing patterns, relevant for understanding the target compound’s solid-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.